molecular formula C16H20N2O2S B2451483 (5E)-3-(2-aminoethyl)-5-(4-tert-butylbenzylidene)-1,3-thiazolidine-2,4-dione CAS No. 341004-46-4

(5E)-3-(2-aminoethyl)-5-(4-tert-butylbenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B2451483
CAS No.: 341004-46-4
M. Wt: 304.41
InChI Key: BDRAAOIUYHVTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-(2-aminoethyl)-5-(4-tert-butylbenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidinedione class of molecules. This compound is characterized by the presence of a thiazolidine ring, a benzylidene group, and an aminoethyl side chain. The tert-butyl group attached to the benzylidene moiety adds steric bulk, which can influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-aminoethyl)-5-(4-tert-butylbenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-tert-butylbenzaldehyde with 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group into the molecule in a more sustainable and scalable manner .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(2-aminoethyl)-5-(4-tert-butylbenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain or the benzylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

(5E)-3-(2-aminoethyl)-5-(4-tert-butylbenzylidene)-1,3-thiazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-3-(2-aminoethyl)-5-(4-tert-butylbenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione: Lacks the tert-butyl group, which may result in different steric and electronic properties.

    (5E)-3-(2-aminoethyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione: Contains a methyl group instead of a tert-butyl group, leading to different reactivity and biological activity.

    (5E)-3-(2-aminoethyl)-5-(4-ethylbenzylidene)-1,3-thiazolidine-2,4-dione: Features an ethyl group, which can influence the compound’s solubility and interaction with biological targets.

Uniqueness

The presence of the tert-butyl group in (5E)-3-(2-aminoethyl)-5-(4-tert-butylbenzylidene)-1,3-thiazolidine-2,4-dione imparts unique steric and electronic properties that can enhance its stability, reactivity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

(5E)-3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-16(2,3)12-6-4-11(5-7-12)10-13-14(19)18(9-8-17)15(20)21-13/h4-7,10H,8-9,17H2,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRAAOIUYHVTNF-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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